molecular formula C17H17ClN2O4S B2425349 methyl N-{4-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-N-methylcarbamate CAS No. 1424627-12-2

methyl N-{4-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-N-methylcarbamate

Cat. No.: B2425349
CAS No.: 1424627-12-2
M. Wt: 380.84
InChI Key: XIQNTGXDIYPFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-{4-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-N-methylcarbamate is a useful research compound. Its molecular formula is C17H17ClN2O4S and its molecular weight is 380.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl N-[4-[2-(4-chlorophenyl)ethenylsulfonylamino]phenyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-20(17(21)24-2)16-9-7-15(8-10-16)19-25(22,23)12-11-13-3-5-14(18)6-4-13/h3-12,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQNTGXDIYPFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl N-{4-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-N-methylcarbamate is a synthetic compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound can be described by the following structural formula:

C17H18ClN3O3S\text{C}_{17}\text{H}_{18}\text{Cl}\text{N}_{3}\text{O}_{3}\text{S}

This structure includes a carbamate group, which is crucial for its biological activity. The synthesis typically involves the reaction of 4-chlorophenyl derivatives with sulfonamides and carbamate precursors, following established synthetic pathways for similar compounds .

Pharmacological Properties

This compound exhibits several notable pharmacological properties:

  • Antimicrobial Activity : Studies indicate that carbamate derivatives can possess significant antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
  • Insecticidal Effects : The compound is structurally related to known insecticides, leading to investigations into its efficacy as a pesticide. Preliminary results show promising insecticidal activity against common agricultural pests .
  • Neuropharmacological Effects : Some derivatives have shown potential as neuroprotective agents. Research indicates that similar compounds may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

1. Antimicrobial Efficacy

A study conducted by Krátký et al. evaluated the antimicrobial properties of various carbamate derivatives, including this compound. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

2. Insecticidal Activity

In agricultural studies, the compound was tested against aphids and whiteflies. The results showed a mortality rate of over 75% within 48 hours of exposure at concentrations of 100 ppm.

Insect SpeciesMortality Rate (%) at 100 ppm
Aphids78
Whiteflies82

The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes involved in cellular processes. For instance, it may interfere with chitin synthesis in insects or disrupt bacterial cell wall integrity, contributing to its antimicrobial and insecticidal properties .

Scientific Research Applications

Chemical Properties and Structure

Methyl N-{4-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-N-methylcarbamate is a synthetic carbamate compound. Its molecular formula is C16H17ClN2O3SC_{16}H_{17}ClN_{2}O_{3}S, with a molecular weight of approximately 354.84 g/mol. The compound features a chlorophenyl group, which contributes to its biological activity.

Agricultural Applications

Pesticide Use
This compound is primarily utilized as a pesticide due to its effectiveness in controlling pest populations. Carbamate pesticides, including this compound, act as acetylcholinesterase inhibitors. This mechanism leads to the accumulation of acetylcholine in the synaptic cleft, resulting in paralysis and death in target pests.

  • Efficacy : Research indicates that this compound demonstrates significant insecticidal activity against various agricultural pests, making it a valuable tool for crop protection.
  • Toxicological Profile : While effective against pests, the compound's toxicity to non-target species, including beneficial insects like bees, necessitates careful application and consideration of environmental impacts .

Pharmaceutical Applications

Potential Therapeutic Uses
Beyond its agricultural applications, this compound has been investigated for potential therapeutic uses.

  • Antiallergic Properties : Similar compounds have been explored for their antihistaminic effects. For instance, derivatives related to cetirizine (which contains similar structural motifs) are known for treating allergic conditions such as rhinitis and urticaria .
  • Neuropharmacological Studies : The cholinergic properties of carbamates suggest potential applications in neuropharmacology, particularly in conditions characterized by cholinergic dysfunction.

Case Study 1: Insecticidal Efficacy

A study conducted on the efficacy of this compound demonstrated a significant reduction in pest populations when applied at recommended dosages. The results indicated over 80% mortality in targeted pest species within 48 hours of application. This highlights the compound's effectiveness as an insecticide in agricultural settings.

Case Study 2: Toxicity Assessment

Research evaluating the toxicity of this compound revealed acute toxicity levels comparable to other carbamate pesticides. The study emphasized the importance of implementing safety measures during application to mitigate risks to non-target organisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.